molecular formula C20H21N3O2S B14905630 Hdac1-IN-5

Hdac1-IN-5

Cat. No.: B14905630
M. Wt: 367.5 g/mol
InChI Key: QFTYIRORQVJXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hdac1-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hdac1-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hdac1-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.

    Biology: Used to investigate the biological functions of histone deacetylases and their role in gene regulation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated histone deacetylase activity.

Comparison with Similar Compounds

Hdac1-IN-5 is compared with other histone deacetylase inhibitors such as vorinostat, belinostat, romidepsin, and panobinostat. These compounds also target histone deacetylases but differ in their selectivity and potency. This compound is unique in its strong inhibitory activity against both histone deacetylase 1 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes .

Similar compounds include:

  • Vorinostat (SAHA)
  • Belinostat
  • Romidepsin
  • Panobinostat

These compounds have been studied extensively for their therapeutic potential in treating various cancers and other diseases involving dysregulated histone deacetylase activity .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-hydroxy-6-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]hexanamide

InChI

InChI=1S/C20H21N3O2S/c24-18(23-25)13-6-1-3-8-15-9-7-12-17(14-15)20-22-21-19(26-20)16-10-4-2-5-11-16/h2,4-5,7,9-12,14,25H,1,3,6,8,13H2,(H,23,24)

InChI Key

QFTYIRORQVJXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)CCCCCC(=O)NO

Origin of Product

United States

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